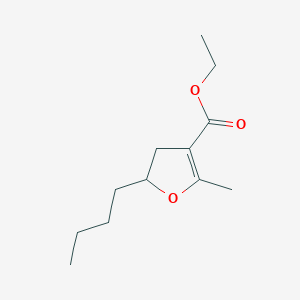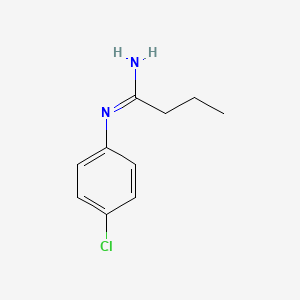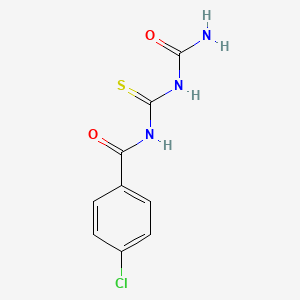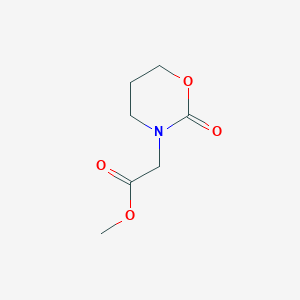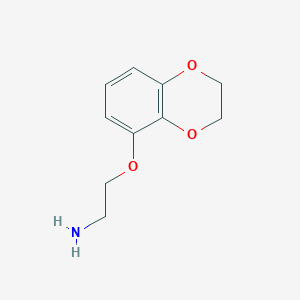
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine
描述
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a unique structure with a dioxin ring fused to a benzene ring
准备方法
The synthesis of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .
化学反应分析
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学研究应用
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound has a similar dioxin structure but lacks the ethylamine group.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: This compound features a hydroxyl group instead of the ethylamine group.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethanamine |
InChI |
InChI=1S/C10H13NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7,11H2 |
InChI 键 |
WPGSNSJXDNFWLM-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC=C2OCCN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

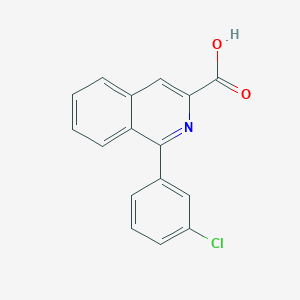
![4-Chloro-2-[chloro(4-methylphenyl)methylidene]butanal](/img/structure/B8671225.png)
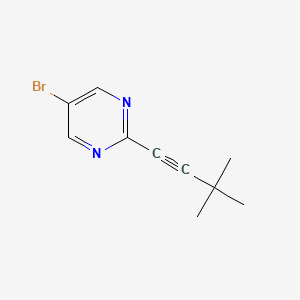
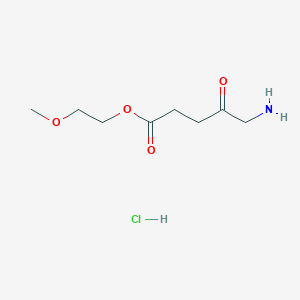
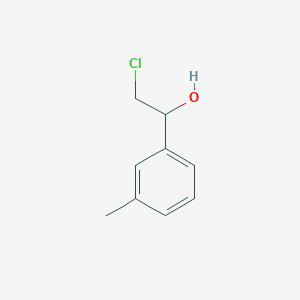
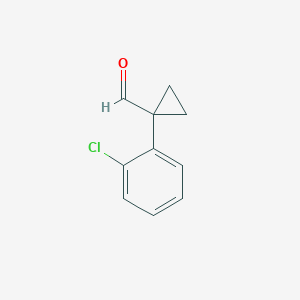
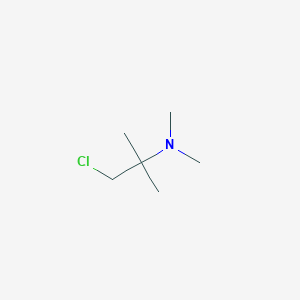
![1-[3-(4-Bromophenoxy)propyl]piperazine](/img/structure/B8671287.png)
![[6-(Benzyloxy)naphthalen-2-yl]methanol](/img/structure/B8671289.png)
